

Application Notes and Protocols: Ring-Opening Reactions of Nitrocyclopropanes for Heterocyclic Synthesis

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Compound of Interest

Compound Name: *Nitrocyclopropane*

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These application notes provide a comprehensive overview of the synthetic utility of **nitrocyclopropanes** as versatile building blocks for the construction of a wide array of heterocyclic compounds. The high reactivity of the strained three-membered ring, activated by the electron-withdrawing nitro group, allows for a variety of ring-opening and ring-opening-cyclization strategies. This document details key methodologies, presents comparative quantitative data, and provides explicit experimental protocols for the synthesis of diverse heterocyclic scaffolds, which are crucial pharmacophores in drug discovery.

Introduction to Nitrocyclopropane Reactivity

Nitrocyclopropanes are a class of donor-acceptor cyclopropanes where the nitro group acts as a powerful electron-withdrawing group (acceptor) and the cyclopropane ring itself can act as a donor. This electronic arrangement polarizes the distal C-C bond of the cyclopropane, making it susceptible to cleavage under thermal, Lewis acidic, or nucleophilic conditions. The ring-opening of **nitrocyclopropanes** typically generates a 1,3-dipolar species or a related reactive intermediate, which can be trapped intramolecularly or intermolecularly to afford various functionalized acyclic or heterocyclic products.^{[1][2]} The versatility of the nitro group, which can be transformed into other functionalities, further enhances the synthetic utility of these reactions.^[1]

Synthesis of Five-Membered Heterocycles

The construction of five-membered nitrogen- and oxygen-containing heterocycles is a prominent application of **nitrocyclopropane** chemistry. Key examples include the synthesis of isoxazoline N-oxides and the precursors to pyrrolidines.

Isoxazoline N-Oxides via Rearrangement

Nitrocyclopropanes can undergo rearrangement to form cyclic nitronates, which are valuable intermediates for the synthesis of isoxazoline N-oxides. This transformation can be promoted by specific reaction conditions that favor intramolecular cyclization.^[3]

A noteworthy method involves the reaction of aliphatic nitro compounds with vinyl sulfonium salts, where the choice of base and solvent selectively directs the reaction towards either **nitrocyclopropane** formation or the synthesis of isoxazoline N-oxides.^[3]

Table 1: Synthesis of Isoxazoline N-Oxides from Nitro Compounds and Vinyl Sulfonium Salts^[3]

Entry	Nitro Compound	Base	Solvent	Product	Yield (%)
1	1-Nitropropane	Et3N	CF ₃ CH ₂ OH	3-Ethyl-5-phenyl-4,5-dihydroisoxazole N-oxide	85
2	Nitroethane	Et3N	CF ₃ CH ₂ OH	3-Methyl-5-phenyl-4,5-dihydroisoxazole N-oxide	82
3	Nitromethane	Et3N	CF ₃ CH ₂ OH	5-Phenyl-4,5-dihydroisoxazole N-oxide	75

Pyrrolidine Precursors via Nucleophilic Ring-Opening

The Lewis acid-catalyzed ring-opening of **nitrocyclopropanes** with amine nucleophiles provides a mild and efficient route to γ -nitroamines, which are versatile precursors for the synthesis of substituted pyrrolidines and pyrroles.[4] This reaction proceeds at room temperature and, significantly, with complete preservation of the enantiomeric purity at the electrophilic center of the cyclopropane.[4]

Table 2: Lewis Acid-Catalyzed Ring-Opening of Methyl 1-**Nitrocyclopropane**carboxylates with Amines[4]

Entry	Nitrocyclopropane Substituent (R)	Amine Nucleophile	Lewis Acid (10 mol%)	Time (h)	Product	Yield (%)	ee (%)
1	Ph	Aniline	Ni(ClO ₄) ₂ ·6H ₂ O	17	γ -Nitro- α -phenyl-N-phenylbutanoate	95	>99
2	Ph	p-Methoxy aniline	Ni(ClO ₄) ₂ ·6H ₂ O	17	γ -Nitro- α -phenyl-N-(p-methoxyphenyl)butoate	92	>99
3	Me	Aniline	Ni(ClO ₄) ₂ ·6H ₂ O	24	γ -Nitro- α -methyl-N-phenylbutanoate	88	>99
4	Ph	Benzylamine	Ni(ClO ₄) ₂ ·6H ₂ O	18	γ -Nitro- α -phenyl-N-benzylbutanoate	90	>99

Synthesis of Six-Membered Heterocycles

While less common than the synthesis of five-membered rings, **nitrocyclopropanes** can serve as precursors for six-membered heterocycles through domino reactions or by using the ring-opened product as a three-carbon building block.

Synthesis of Seven-Membered Heterocycles

The synthesis of seven-membered heterocycles from **nitrocyclopropanes** represents a significant challenge due to unfavorable entropic factors. However, innovative domino reactions have been developed to access these important scaffolds.[\[5\]](#)

A one-pot SN2/Henry cascade reaction between **nitrocyclopropanes** and 2-hydroxy- or 2-aminobenzaldehyde derivatives provides an efficient strategy for constructing complex seven-membered rings like benzoxepines and benzazepines.[\[5\]](#)

Table 3: Synthesis of Benzoxepines via Domino Reaction of **Nitrocyclopropanes**[\[5\]](#)

Entry	Nitrocyclop ropane Substituent (R)	Aldehyde	Base	Product	Yield (%)
1	CO ₂ Et	Salicylaldehy de	DBU	Ethyl 4-nitro- 2,3,4,5- tetrahydro-1- benzoxepine- 3-carboxylate	65
2	CO ₂ Et	5- Bromosalicyl aldehyde	DBU	Ethyl 7- bromo-4- nitro-2,3,4,5- tetrahydro-1- benzoxepine- 3-carboxylate	62

Domino and Cascade Reactions for Polycyclic Heterocycles

Nitrocyclopropanes are excellent substrates for domino and cascade reactions, allowing for the rapid construction of complex polycyclic and fused heterocyclic systems. These reactions often proceed with high diastereoselectivity.

A notable example is the cascade intramolecular rearrangement of **nitrocyclopropane** carboxylates to cyclic nitronates, followed by a thermal cycloaddition with alkynes or alkenes. This strategy provides access to uncommon bi(hetero)cyclic systems like aziridinoisoxazoles and isoxazolo[2,3-b]isoxazoles.^[6]

Table 4: Cascade Synthesis of Aziridinoisoxazoles^[6]

Entry	Nitrocyclop ropane Substituent (R)	Alkyne	Product	Yield (%)	Diastereom eric Ratio
1	Ph	Phenylacetyl ene	3,5-Diphenyl- 3a,6a- dihydro-3H- azirino[2,3- c]isoxazole	85	>99:1
2	4-MeC ₆ H ₄	Phenylacetyl ene	5-Phenyl-3- (p- tolyl)-3a,6a- dihydro-3H- azirino[2,3- c]isoxazole	82	>99:1
3	Ph	1-Ethynyl-4- methoxybenz ene	3-Phenyl-5- (4- methoxyphen yl)-3a,6a- dihydro-3H- azirino[2,3- c]isoxazole	80	>99:1

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isoxazoline N-Oxides[3]

To a stirred solution of the vinyl sulfonium salt (0.2 mmol) in trifluoroethanol (0.5 mL) is added the aliphatic nitro compound (0.22 mmol) followed by triethylamine (0.3 mmol). The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired isoxazoline N-oxide.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening with Amines[4]

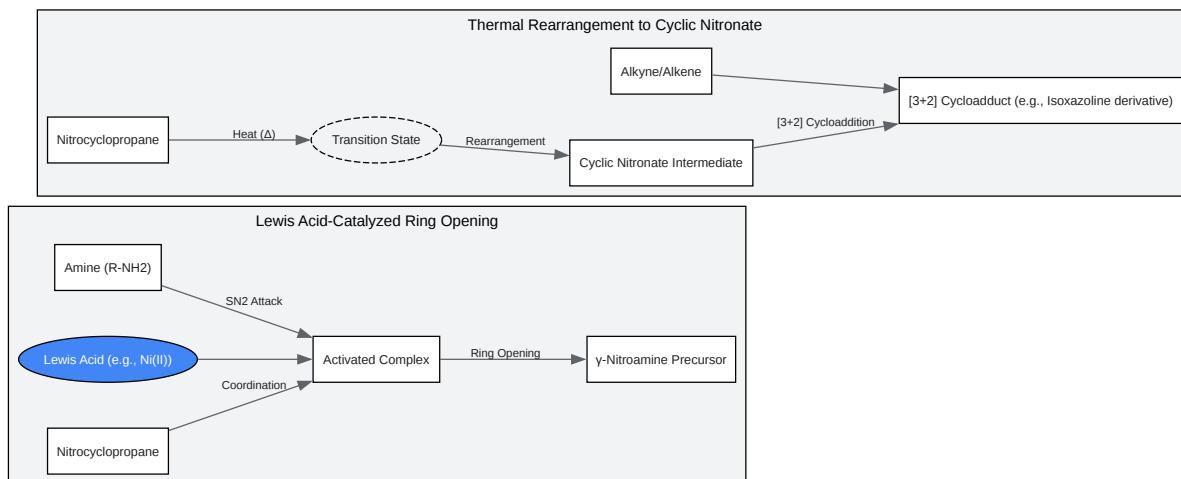
To a solution of the methyl **1-nitrocyclopropane**carboxylate (0.1 mmol) in dichloromethane (1.0 mL) is added $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ (0.01 mmol, 10 mol%). The amine nucleophile (0.12 mmol) is then added, and the reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO_3 , and the aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the γ -nitroamine product.

Protocol 3: General Procedure for the Domino Synthesis of Benzoxepines[5]

To a solution of the **nitrocyclopropane** (0.5 mmol) and salicylaldehyde (0.6 mmol) in acetonitrile (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography (ethyl acetate/petroleum ether) to give the desired benzoxepine derivative.

Visualization of Reaction Pathways Ring-Opening and Cyclization Mechanisms

The following diagrams illustrate the key mechanistic pathways involved in the transformation of **nitrocyclopropanes** into heterocyclic compounds.

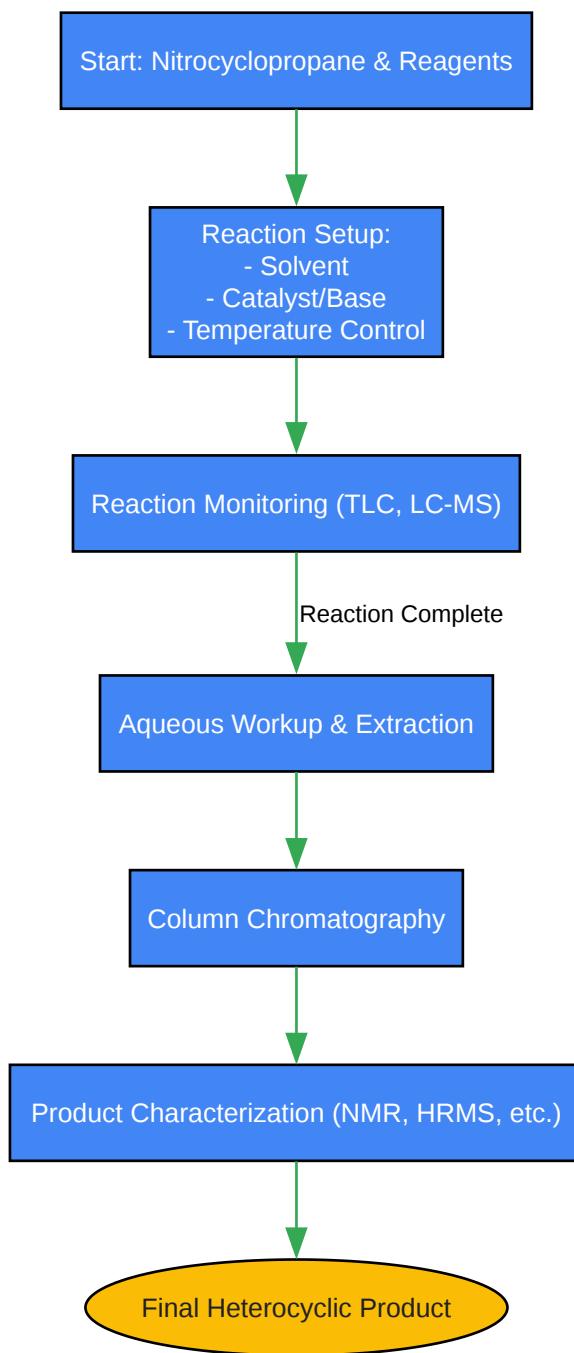


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Caption: Mechanistic pathways for **nitrocyclopropane** transformations.

Experimental Workflow for Heterocycle Synthesis

The following diagram outlines a general experimental workflow for the synthesis of heterocycles from **nitrocyclopropanes**.



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Caption: General experimental workflow for heterocyclic synthesis.

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